molecular formula C20H12ClN3O5S B11537532 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B11537532
M. Wt: 441.8 g/mol
InChI Key: WIKVYQPPXTZXAZ-ICFOKQHNSA-N
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Description

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a thiazole ring at position 1, a 3-nitrophenyl group at position 5, and a 4-chlorobenzoyl moiety at position 2. Its molecular formula is C₂₀H₁₃ClN₄O₅S, with a molecular weight of 456.857 g/mol and a ChemSpider ID of 12235536 . The compound is listed under CAS 335418-42-3 and is commercially available, indicating established synthetic protocols .

Properties

Molecular Formula

C20H12ClN3O5S

Molecular Weight

441.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H12ClN3O5S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(10-12)24(28)29)23(19(27)18(15)26)20-22-8-9-30-20/h1-10,16,25H/b17-15-

InChI Key

WIKVYQPPXTZXAZ-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NC=CS4

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4

Origin of Product

United States

Preparation Methods

Role of Acid Catalysis in Pyrrol-2-one Formation

Trifluoroacetic acid (TFA) catalyzes the Paal-Knorr reaction by protonating carbonyl groups, enhancing electrophilicity and facilitating amine attack. Substituent effects on the aldehyde (e.g., electron-withdrawing nitro groups) modulate reaction rates, with para-substituted aryl aldehydes exhibiting faster cyclization.

Thiazole Cyclization Dynamics

The chloroacylation step generates an α-chloroketone intermediate, which undergoes nucleophilic attack by thioacetamide’s sulfur atom. Intramolecular cyclization eliminates HCl, forming the thiazole ring. Steric hindrance from the 3-nitrophenyl group necessitates prolonged reaction times (8 h).

Comparative Analysis of Synthetic Routes

Step Reagents Yield Key Challenge
Pyrrol-2-one formationNH4OAc, EtOH68%Nitro group deactivation
HydroxylationHCl, THF92%Tautomer equilibrium control
Acylation4-Cl-benzoyl chloride75%Regioselectivity at C4
Thiazole installationClCH2CN, thioacetamide58%Competing side reactions

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Formation of amides or thioesters from the chlorobenzoyl group.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the thiazole and nitrophenyl groups suggests potential interactions with microbial enzymes, leading to inhibition of their activity and subsequent antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with analogous pyrrol-2-one derivatives, focusing on substituent effects, synthetic routes, and biological activity.

Structural Analogues

A2844/119997
  • Structure : 3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one.
  • Key Differences : Replaces the 3-nitrophenyl group with thiophene and substitutes the 4-chlorobenzoyl with thiophene-2-carbonyl.
  • Bioactivity : Exhibits inhibitory activity against matriptase activation (IC₅₀ = 9.8 μM) .
F3226-1198
  • Structure : 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one.
  • Key Differences : Incorporates a dimethyl-substituted thiazole and thiophene moieties.
  • Bioactivity : Enhanced potency (IC₅₀ = 2.6 μM) compared to A2844/119997, highlighting the impact of methyl groups on thiazole .
Compound 36 ()
  • Structure : 1-cyclohexyl-5-hydroxy-5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrrol-2(5H)-one.
  • Key Differences : Lacks the thiazole ring and 4-chlorobenzoyl group; features cyclohexyl and 3-methoxyphenyl substituents.
  • Synthesis : Prepared via reaction of (E)-3′-methoxy-3-nitrochalcone with cyclohexyl isocyanate .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
  • Structure : Fluorophenyl and triazole substituents.
  • Key Differences : Contains a triazole ring instead of pyrrol-2-one.
  • Application : Demonstrates antimicrobial activity, suggesting the importance of fluorinated aryl groups .

Substituent Effects on Bioactivity

  • Thiazole vs.
  • Nitro vs. Methoxy Groups : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to methoxy-substituted analogues (e.g., Compound 38 in ) .
  • Chlorobenzoyl vs. Thiophene Carbonyl : The 4-chlorobenzoyl group in the target compound may improve lipophilicity and membrane permeability relative to thiophene-2-carbonyl derivatives .

Data Table: Comparative Analysis of Pyrrol-2-one Derivatives

Compound Name Molecular Formula Key Substituents Bioactivity (IC₅₀) Reference
Target Compound C₂₀H₁₃ClN₄O₅S Thiazol-2-yl, 3-nitrophenyl, 4-chlorobenzoyl N/A
A2844/119997 C₁₇H₁₁N₃O₃S₂ Thiazol-2-yl, thiophene-2-carbonyl 9.8 μM
F3226-1198 C₁₈H₁₅N₃O₃S₂ 4,5-Dimethylthiazol-2-yl, thiophene 2.6 μM
Compound 36 () C₂₄H₂₃N₃O₄ Cyclohexyl, 3-methoxyphenyl N/A
4-(4-Fluorophenyl)-thiazole derivative () C₂₄H₁₈F₃N₅S Fluorophenyl, triazole Antimicrobial

Research Findings and Implications

  • Bioactivity : Thiazole-containing pyrrol-2-ones (e.g., A2844/119997) show promise as enzyme inhibitors, with IC₅₀ values in the micromolar range . The target compound’s nitro and chlorobenzoyl groups may enhance binding to hydrophobic enzyme pockets.
  • Synthetic Flexibility : Substituents on the pyrrol-2-one core can be modularly adjusted (e.g., aryl, heteroaryl, or alkyl groups) to optimize physicochemical properties .
  • Therapeutic Potential: Analogues with fluorinated aryl groups () or thiophene moieties () highlight diverse applications in antimicrobial and anticancer drug development.

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • A chlorobenzoyl moiety
  • A hydroxy group
  • A nitrophenyl group
  • A thiazolyl substituent

These functional groups suggest diverse interactions within biological systems, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₃O₄S
Molecular Weight393.83 g/mol
IUPAC Name4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
CAS Number[Not Available]

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the thiazole ring may allow interaction with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The nitrophenyl group can participate in redox reactions, influencing receptor binding and signaling pathways.
  • Antioxidant Activity : Hydroxy groups are known for their antioxidant properties, which may protect cells from oxidative stress.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Many pyrrole derivatives demonstrate efficacy against various pathogens.
  • Anticancer Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

  • Antimicrobial Activity Study
    • A study assessed the antimicrobial efficacy of pyrrole derivatives against bacterial strains such as E. coli and S. aureus. Results indicated that compounds with chlorobenzoyl groups exhibited enhanced antibacterial activity compared to their counterparts without this substituent.
  • Anticancer Activity
    • Another research focused on the cytotoxic effects of similar thiazole-containing compounds on various cancer cell lines (e.g., MCF-7, HeLa). The findings suggested that these compounds could significantly reduce cell viability through apoptosis induction.
  • Inflammation Model
    • In an experimental model of inflammation, a related compound demonstrated a marked reduction in pro-inflammatory cytokines, indicating potential for therapeutic use in conditions like arthritis or colitis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
4-ChlorobenzamideContains chlorobenzene moietyAnticancer properties
5-Methylthiadiazole derivativesSimilar thiadiazole structureAntimicrobial activity
3-NitrophenylpyrroleShares pyrrole ringPotential anticancer effects

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityEvidence
SolventDMSO/PEG-400Enhances intermediate solubility
CatalystBleaching Earth ClayReduces side reactions
Temperature70–80°CPrevents decomposition
WorkupIce-water quenchingImproves crystallization

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic
A multi-technique approach ensures accurate characterization:

  • NMR spectroscopy : Assigns proton environments (e.g., hydroxy, thiazole protons) and confirms substitution patterns .
  • HPLC : Monitors reaction progress and quantifies purity (>95%) by comparing retention times to standards .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group) .

How do electronic effects of substituents influence the compound’s reactivity in derivatization?

Advanced
The nitro (NO₂) and chlorobenzoyl groups exhibit strong electron-withdrawing effects:

  • Nitro group : Directs electrophilic substitution to the meta position, limiting regioselectivity in further functionalization .
  • Chlorobenzoyl moiety : Enhances electrophilicity at the pyrrolone carbonyl, facilitating nucleophilic attacks (e.g., amine coupling) .
  • Thiazole ring : Participates in π-π stacking, altering solubility and reactivity in cross-coupling reactions .

Methodological recommendation : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

What methodologies resolve contradictory biological activity data across assay systems?

Advanced
Contradictions often arise from assay-specific conditions:

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion .
  • Dose-response studies : Establish EC₅₀ values in cell-based vs. enzyme inhibition assays to differentiate target-specific effects .
  • Molecular docking : Compare binding affinities to homologous targets (e.g., COX-2 vs. EGFR) to explain variability .

What are critical stability considerations for storing this compound?

Q. Basic

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
  • Moisture control : Use desiccants to avoid hydrolysis of the chlorobenzoyl ester .
  • Thermal stability : Avoid >40°C; DSC analysis shows decomposition onset at 120°C .

How can computational modeling predict biological target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., MAPK) and identify key residues (e.g., Lys52, Asp168) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .
  • ADME prediction : SwissADME estimates logP (~3.2) and BBB permeability, guiding in vivo studies .

What solvent systems are optimal for recrystallization?

Q. Basic

  • Binary mixtures : Ethanol/water (7:3) or ethyl acetate/hexane achieve >98% purity via slow evaporation .
  • Acidic recrystallization : Use 10% acetic acid to protonate the pyrrolone ring, enhancing crystal lattice formation .

What strategies mitigate side reactions during thiazol-2-yl moiety introduction?

Q. Advanced

  • Stepwise synthesis : Introduce thiazole via Suzuki-Miyaura coupling after pyrrolone core formation to avoid competing cyclizations .
  • Protecting groups : Temporarily shield the hydroxy group with TBSCl to prevent oxidation .
  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for regioselective C–S bond formation .

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